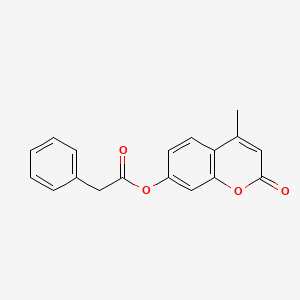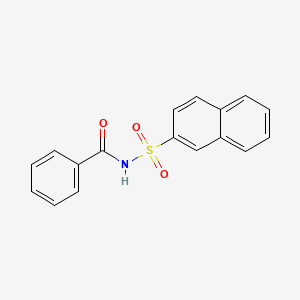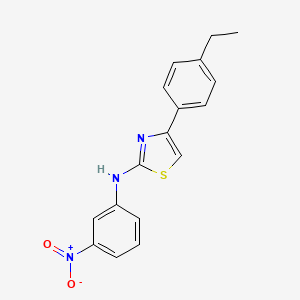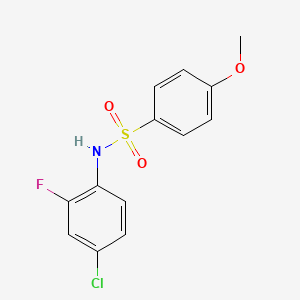
4-methyl-2-oxo-2H-chromen-7-yl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl phenylacetate, also known as coumarin-7-yl phenylacetate, is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are a type of organic compounds that are widely distributed in nature and have various biological activities. Coumarin-7-yl phenylacetate has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl phenylacetatel phenylacetate is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various cellular signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. It has also been suggested that the compound interacts with cellular targets such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
Coumarin-7-yl phenylacetate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages and to reduce the level of reactive oxygen species (ROS) in cells. It has also been found to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase. Moreover, it has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cells.
Advantages and Limitations for Lab Experiments
Coumarin-7-yl phenylacetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high chemical stability. It also has a low toxicity and is not mutagenic or carcinogenic. However, it has some limitations such as its poor solubility in water and its tendency to form aggregates in solution. It also has a low bioavailability and may require the use of specialized delivery systems such as liposomes or nanoparticles to improve its efficacy.
Future Directions
There are several future directions for the study of 4-methyl-2-oxo-2H-chromen-7-yl phenylacetatel phenylacetate. One direction is to investigate its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its interactions with cellular targets and signaling pathways using advanced techniques such as proteomics and transcriptomics. Moreover, the development of new synthetic methods and the design of novel derivatives based on 4-methyl-2-oxo-2H-chromen-7-yl phenylacetatel phenylacetate may lead to the discovery of more potent and selective compounds for scientific research.
Synthesis Methods
Coumarin-7-yl phenylacetate can be synthesized by the reaction of coumarin-7-carboxylic acid with phenylacetyl chloride in the presence of a catalyst such as dimethylaminopyridine (DMAP) and a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to the final product by the action of the catalyst and the base. The yield of the synthesis can be improved by optimizing the reaction conditions such as the temperature, the solvent, and the reaction time.
Scientific Research Applications
Coumarin-7-yl phenylacetate has been studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and molecular biology. It has been shown to have several biological activities such as anti-inflammatory, antioxidant, and anticancer activities. It has also been used as a fluorescent probe for the detection of metal ions and as a molecular scaffold for the design of new drugs.
properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-12-9-17(19)22-16-11-14(7-8-15(12)16)21-18(20)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSVDLVFMGOMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5744968.png)
![ethyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5744969.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5744984.png)
![N-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5744998.png)
![N-cyclopentyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5745001.png)

![3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5745021.png)
![N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5745024.png)
![2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5745030.png)
![1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5745031.png)

![5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5745047.png)